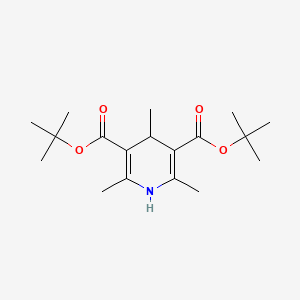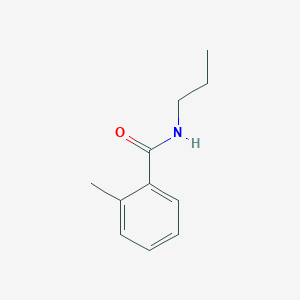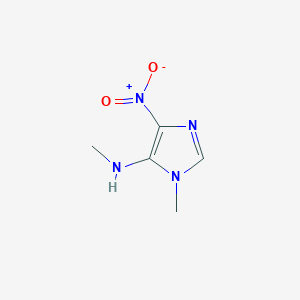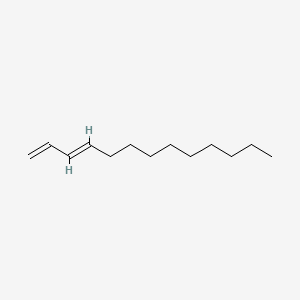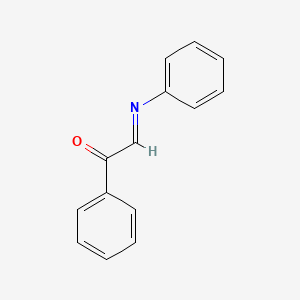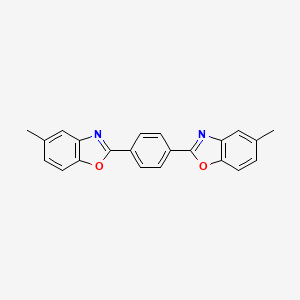![molecular formula C9H16O3S B14154277 Ethyl 2-[(ethylsulfanyl)carbonyl]butanoate CAS No. 89317-75-9](/img/structure/B14154277.png)
Ethyl 2-[(ethylsulfanyl)carbonyl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(ethylsulfanyl)carbonyl]butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in fruits and flowers. This particular compound is notable for its unique structure, which includes an ethylsulfanyl group attached to the carbonyl carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-[(ethylsulfanyl)carbonyl]butanoate can be synthesized through the esterification of butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this ester might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) can be employed for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various alkylated or arylated derivatives.
Applications De Recherche Scientifique
Ethyl 2-[(ethylsulfanyl)carbonyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of ethyl 2-[(ethylsulfanyl)carbonyl]butanoate involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the ethylsulfanyl group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl butanoate: Lacks the ethylsulfanyl group, making it less reactive in oxidation and reduction reactions.
Methyl 2-[(ethylsulfanyl)carbonyl]butanoate: Similar structure but with a methyl group instead of an ethyl group, leading to different physical properties.
Uniqueness
This compound is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
89317-75-9 |
|---|---|
Formule moléculaire |
C9H16O3S |
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
ethyl 2-ethylsulfanylcarbonylbutanoate |
InChI |
InChI=1S/C9H16O3S/c1-4-7(8(10)12-5-2)9(11)13-6-3/h7H,4-6H2,1-3H3 |
Clé InChI |
YIJPFYVMKSRSND-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OCC)C(=O)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


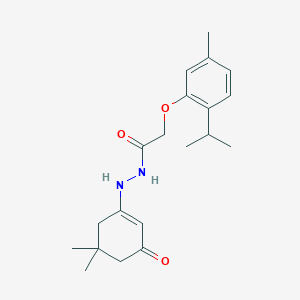
![N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14154199.png)
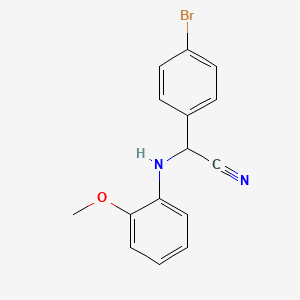
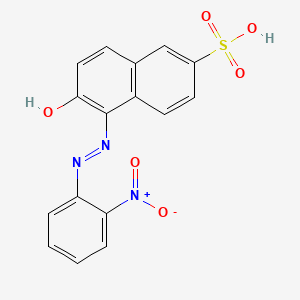
![2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol](/img/structure/B14154208.png)
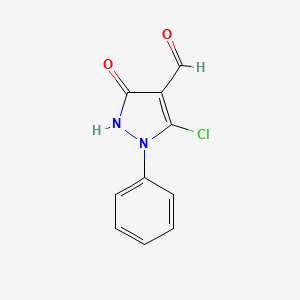
![2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol](/img/structure/B14154229.png)
